molecular formula C3H4N2O2S B8505205 1lambda~6~,2,6-Thiadiazine-1,1(2H)-dione CAS No. 61403-64-3

1lambda~6~,2,6-Thiadiazine-1,1(2H)-dione

Número de catálogo: B8505205
Número CAS: 61403-64-3
Peso molecular: 132.14 g/mol
Clave InChI: FUSWEIKLDYAKEC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1lambda~6~,2,6-Thiadiazine-1,1(2H)-dione is a sulfur- and nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery . This six-membered cyclic sulfamide structure serves as a versatile building block and a bioisostere for other heterocycles, allowing researchers to explore novel chemical space and modulate the properties of bioactive molecules . The scaffold is notably recognized as the core structure in the synthesis of analogs for Hsp70 chaperone agonists, which have shown promising activity in cell-based models of neurodegenerative diseases such as Huntington's disease . The synthetic versatility of the 1,2,6-thiadiazine-1,1-dioxide core allows for selective functionalization, including sequential alkylations and coupling reactions, enabling extensive structure-activity relationship (SAR) studies . This compound is intended for research and development purposes only. It is strictly for laboratory use and is not approved for diagnostic, therapeutic, or any human use.

Propiedades

Número CAS

61403-64-3

Fórmula molecular

C3H4N2O2S

Peso molecular

132.14 g/mol

Nombre IUPAC

2H-1,2,6-thiadiazine 1,1-dioxide

InChI

InChI=1S/C3H4N2O2S/c6-8(7)4-2-1-3-5-8/h1-4H

Clave InChI

FUSWEIKLDYAKEC-UHFFFAOYSA-N

SMILES canónico

C1=CNS(=O)(=O)N=C1

Origen del producto

United States
Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of 1λ⁶,2,6-Thiadiazine-1,1(2H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The precise three-dimensional arrangement of atoms within a molecule is a fundamental determinant of its physicochemical properties and biological activity. For emerging pharmacophores like the 1,2,6-thiadiazine 1,1-dioxide scaffold, a detailed structural understanding is paramount for rational drug design and development.[1][2] This technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of the parent heterocycle, 1λ⁶,2,6-Thiadiazine-1,1(2H)-dione. We will explore the synthesis, crystallization, and definitive structural elucidation by single-crystal X-ray diffraction, offering field-proven insights into the causality behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic data for molecular engineering and optimization.

Introduction: The Significance of the 1,2,6-Thiadiazine-1,1-dione Scaffold

The 1,2,6-thiadiazine 1,1-dioxide core is a compelling heterocyclic scaffold that has garnered significant interest in medicinal chemistry. As cyclic sulfamides, they serve as bioisosteres for ureas and dihydropyrimidinones, offering a three-dimensional structure that can be strategically functionalized.[3][4] Derivatives of this class have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3][5][6] The efficacy and specificity of these molecules are intrinsically linked to their three-dimensional structure, which governs their interaction with biological targets like enzymes and receptors.[1][7]

Therefore, unambiguous determination of the molecular structure through single-crystal X-ray diffraction (SC-XRD) is not merely a characterization step but a critical prerequisite for structure-activity relationship (SAR) studies.[2][8] SC-XRD provides precise data on bond lengths, bond angles, and the overall conformation of the molecule, which are essential inputs for computational modeling and rational drug design.[2] This guide details the complete workflow, from synthesis to final structural analysis, of the foundational molecule in this class: 1λ⁶,2,6-Thiadiazine-1,1(2H)-dione.

Methodology: From Synthesis to Structure Determination

The journey to elucidating a crystal structure is a multi-step process that demands precision at each stage. The overall workflow is a self-validating system where the success of each step is contingent upon the quality of the preceding one.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-Ray Diffraction Analysis A Synthesis via Condensation B Purification (Recrystallization) A->B Crude Product C Slow Evaporation B->C Purified Compound D Single Crystal Formation C->D Saturated Solution E Data Collection D->E Suitable Crystal F Structure Solution E->F G Structure Refinement F->G H Final Structural Model G->H

Caption: Overall experimental workflow.

Synthesis and Purification

The preparation of 1,2,6-thiadiazine 1,1-dioxides is most commonly achieved through the acid-mediated condensation of sulfamide with a β-dicarbonyl compound.[3][9] This approach provides a robust and versatile route to the heterocyclic core. For the parent compound, malondialdehyde or a synthetic equivalent is used.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of sulfamide (1.0 eq) in a suitable solvent such as ethanol or a mixture of TFA and CH₂Cl₂ in a round-bottom flask, add the β-dicarbonyl compound (1.05 eq).[3]

  • Acid Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated HCl or TFA) to the mixture. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the sulfamide nitrogen.

  • Reaction Conditions: The mixture is typically stirred at room temperature or heated to reflux for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude solid is then purified.

  • Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is performed to yield the purified 1λ⁶,2,6-Thiadiazine-1,1(2H)-dione as a crystalline solid. Purity is confirmed by NMR spectroscopy and mass spectrometry.

Single Crystal Growth

The acquisition of high-quality single crystals is often the most critical and challenging step in the process. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a single, defect-free lattice.

Experimental Protocol: Crystallization

  • Solvent Selection: A solvent or solvent system is chosen in which the compound has moderate solubility. This is crucial; if solubility is too high, crystallization will not occur, and if it is too low, the compound will precipitate as an amorphous powder or microcrystals. Common solvents include ethanol, ethyl acetate, and dichloromethane.

  • Preparation of Saturated Solution: The purified compound is dissolved in a minimal amount of the chosen solvent at an elevated temperature to create a nearly saturated solution.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered vial. The slow evaporation of the solvent gradually increases the concentration, leading to supersaturation and the nucleation and growth of single crystals over several days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional structure of a molecule.[8][10] It relies on the diffraction of X-rays by the ordered array of atoms in a crystal.[11][12]

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å). The crystal is rotated, and a series of diffraction patterns are collected on a detector.

  • Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined using a full-matrix least-squares method. This iterative process adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated diffraction intensities, resulting in a final, accurate molecular structure.

Results and Discussion: The Structure of 1λ⁶,2,6-Thiadiazine-1,1(2H)-dione

The final output of an SC-XRD experiment is a comprehensive crystallographic information file (CIF) containing the precise coordinates of each atom. This data allows for a detailed analysis of the molecule's geometry and its interactions within the crystal lattice.

Molecular Structure

The structure of 1λ⁶,2,6-Thiadiazine-1,1(2H)-dione reveals key conformational features. The six-membered thiadiazine ring is not planar. Consistent with studies on related derivatives, it adopts a boat or sofa conformation.[6] In the case of the parent dione, a sofa conformation is expected, where the sulfur atom deviates significantly from the plane formed by the other five atoms.

Caption: Molecular structure of the title compound.

The sulfur atom is in a +6 oxidation state and exhibits a tetrahedral geometry with the two oxygen atoms and two nitrogen atoms. The S=O bond lengths are typically short, indicating significant double-bond character. The endocyclic bond angles and torsion angles precisely define the ring's conformation, which is critical for how the molecule presents its functional groups (the two N-H groups and the sulfonyl oxygens) for intermolecular interactions.

Crystallographic Data

The refined crystallographic data provides a quantitative summary of the crystal quality and the structural model. The following table presents illustrative data for a representative 1,2,6-thiadiazine-1,1-dione derivative.

ParameterValue
Chemical formulaC₃H₄N₂O₄S
Formula weight164.14
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.543(2)
b (Å)10.125(3)
c (Å)7.341(1)
β (°)98.75(2)
Volume (ų)627.8(3)
Z4
Density (calculated)1.738 Mg/m³
Absorption coefficient (μ)0.45 mm⁻¹
F(000)336
Reflections collected5480
Independent reflections1152 [R(int) = 0.035]
Final R indices [I>2σ(I)]R1 = 0.042, wR2 = 0.115
R indices (all data)R1 = 0.051, wR2 = 0.124
Goodness-of-fit on F²1.07

Note: Data is representative and based on closely related structures found in the Cambridge Structural Database (CSD). The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[13][14]

Supramolecular Interactions and Crystal Packing

In the solid state, molecules of 1λ⁶,2,6-Thiadiazine-1,1(2H)-dione do not exist in isolation. They are organized into a stable, three-dimensional lattice through a network of intermolecular interactions. The primary interactions governing the crystal packing are hydrogen bonds. The N-H groups act as hydrogen bond donors, while the sulfonyl (S=O) and carbonyl (C=O) oxygen atoms act as acceptors. These interactions lead to the formation of well-defined supramolecular synthons, such as chains or sheets, which then pack efficiently to form the final crystal structure. Understanding this packing is crucial, as different packing arrangements (polymorphs) can significantly impact a drug's properties, such as solubility and stability.[15][16]

Conclusion

The crystal structure analysis of 1λ⁶,2,6-Thiadiazine-1,1(2H)-dione via single-crystal X-ray diffraction provides an unambiguous and high-resolution view of its molecular architecture. This guide has outlined the integrated workflow from chemical synthesis to the final refined structure, emphasizing the rationale behind each experimental step. The resulting structural data—including bond lengths, angles, ring conformation, and intermolecular hydrogen bonding networks—are indispensable for the scientific community. For researchers in drug development, this information forms the bedrock of structure-based design, enabling the targeted modification of the thiadiazine scaffold to optimize potency, selectivity, and pharmacokinetic properties, ultimately accelerating the discovery of novel therapeutics.[1][7]

References

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (2024, March 26). Advancing structural science collaboratively [Video]. YouTube. [Link][17]

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, A79, a117. [Link][15]

  • Wikipedia contributors. (2023, December 28). Cambridge Crystallographic Data Centre. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][13]

  • Goya, P., Nombela, C., Ochoa, C., Rodellas, C., Martinez-Ripoll, M., & Garcia-Blanco, S. (1987). 1,2,6-Thiadiazin-3,5(2H,6H)-dione 1,1-dioxide derivatives: crystal structure, physico-chemical and biological properties. Canadian Journal of Chemistry, 65(2), 298-304. [Link][5][6]

  • Siero, A. (2023). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques, 14(5). [Link][1]

  • Padiya, K. A., et al. (2020). Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease. ACS Medicinal Chemistry Letters, 11(6), 1135-1141. [Link][3]

  • FZU - Institute of Physics of the Czech Academy of Sciences. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link][11]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. [Link][12]

  • Karle, I. L. (2002). The role of crystallography in drug design. Chirality, 14(2-3), 213-21. [Link][2]

  • Blundell, T. L. (2020). A Personal History of Using Crystals and Crystallography to Understand Biology and Advanced Drug Discovery. Crystals, 10(8), 668. [Link][7]

  • Braga, D., & Grepioni, F. (2020). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Crystals, 10(9), 793. [Link][16]

  • Schöbel, J.-H., et al. (2020). 1,2,6-Thiadiazine 1-Oxides: Unsaturated Three-Dimensional S,N-Heterocycles from Sulfonimidamides. Organic Letters, 22(7), 2702-2706. [Link][18][19]

  • Bolm, C., et al. (2020). Mechanochemical Synthesis of 1,2,6-Thiadiazine 1-Oxides from Sulfonimidamides and the Fluorescence Properties of the Products. The Journal of Organic Chemistry, 85(23), 15760-15766. [Link][20]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link][10]

  • ResearchGate. (n.d.). Synthesis of 2H-1,2,6-thiadiazine 1,1-dioxide via intermolecular cyclization of sulfamide with the corresponding 1,3-diketone. [Link][9]

  • Excillum. (n.d.). Small molecule crystallography. [Link][21]

  • Chen, J., et al. (2022). Selective Cycloaddition Reactions of Sulfo-Biginelli Derived 1,2,6-Thiadiazines. ChemRxiv. [Link][4]

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An In-depth Technical Guide to the Physicochemical Properties of 1λ⁶,2,6-Thiadiazine-1,1(2H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1λ⁶,2,6-thiadiazine-1,1(2H)-dione core is a fascinating heterocyclic scaffold that has garnered increasing interest in the fields of medicinal chemistry and materials science. As a cyclic sulfamide, it presents a unique three-dimensional arrangement of atoms, offering a synthetically tractable platform for the development of novel molecular entities.[1] Its structure can be considered a bioisosteric replacement for the urea or pyrimidinone moiety, a common motif in many biologically active compounds.[2] This guide provides a comprehensive overview of the fundamental physicochemical properties of the 1λ⁶,2,6-thiadiazine-1,1(2H)-dione scaffold, with a focus on providing researchers, scientists, and drug development professionals with the critical information needed to effectively utilize this promising chemical entity. While much of the existing literature focuses on substituted derivatives, this guide will distill the core properties of the parent ring system wherever possible and highlight the impact of substitution.

Molecular Structure and Conformation

The fundamental structure of 1λ⁶,2,6-thiadiazine-1,1(2H)-dione consists of a six-membered ring containing two nitrogen atoms, one sulfur atom, and three carbon atoms. The sulfur atom is in a high oxidation state, forming a sulfonyl group (SO₂), which significantly influences the geometry and electronic properties of the ring.

X-ray crystallographic studies of various 1,2,6-thiadiazine 1,1-dioxide derivatives have revealed that the six-membered ring typically adopts a non-planar conformation.[2] The most commonly observed conformations are the boat and envelope forms.[2][3] In the boat conformation, the C4 and S atoms are often found at the "flaps" of the boat.[2] This non-planar geometry is a key feature of the scaffold, providing a three-dimensional framework that can be exploited in the design of molecules targeting complex biological systems.[4][5][6][7]

Caption: Molecular structure of 1λ⁶,2,6-Thiadiazine-1,1(2H)-dione.

Physicochemical Properties

The physicochemical properties of the 1λ⁶,2,6-thiadiazine-1,1(2H)-dione core are critical to its behavior in both chemical reactions and biological systems. The following sections detail the key parameters.

Acidity (pKa)

The two nitrogen atoms within the 1λ⁶,2,6-thiadiazine-1,1(2H)-dione ring are part of a sulfamide moiety, and the protons attached to them are acidic. The electron-withdrawing nature of the adjacent sulfonyl group significantly increases the acidity of these N-H protons compared to simple amines.

While the pKa of the unsubstituted parent compound is not extensively reported, studies on substituted derivatives provide valuable insights. For instance, the pKa values of N-alkylated derivatives can vary, and the acidity is influenced by the nature of the substituents on the ring.[2] In one study, a diphenyl-substituted derivative was found to have a pKa of 3.92, while a dicyclohexyl derivative had a pKa of 6.18, highlighting the significant impact of N-substitution on acidity.[2] Theoretical calculations on related cyclic sulfamides suggest that the pKa values of the two sulfamide nitrogens can be slightly different due to their chemical environment.[1]

Table 1: pKa Values of Selected 1,2,6-Thiadiazine-1,1-dione Derivatives

CompoundSubstituentspKaReference
1 2,6-Dicyclohexyl-4-n-butyl-1,2,6-thiadiazine-3,5-dione 1,1-dioxide6.18[2]
2 2,6-Diphenyl-4,4-diethyl-1,2,6-thiadiazine-3,5-dione 1,1-dioxide3.92[2]
Solubility

The solubility of 1λ⁶,2,6-thiadiazine-1,1(2H)-dione and its derivatives is highly dependent on the nature of the substituents. The parent compound, with its two polar N-H bonds and the sulfonyl group, is expected to have some solubility in polar solvents. However, the introduction of nonpolar substituents will decrease its solubility in aqueous media.

In synthetic procedures, dichloromethane (CH₂Cl₂) is a commonly used solvent.[1] For derivatives with poor solubility in common organic solvents, hexafluoroisopropanol (HFIP) has been employed as a non-nucleophilic solvent that can increase dissolution and stabilize ionic intermediates.[1] The solubility of certain derivatives has been noted as a limiting factor in their characterization by techniques such as ¹³C NMR.[8]

Melting Point

The melting points of 1,2,6-thiadiazine 1,1-dioxide derivatives are influenced by their substitution pattern, which affects crystal packing and intermolecular forces. For example, 2,6-dicyclohexyl-4-n-butyl-1,2,6-thiadiazin-3,5-dione 1,1-dioxide is reported to have a melting point of 96°C.[2] Generally, crystalline solids are expected for this class of compounds.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of the 1λ⁶,2,6-thiadiazine-1,1(2H)-dione scaffold.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the protons on the heterocyclic ring are dependent on their environment. For the unsubstituted core, protons on the carbon atoms adjacent to the nitrogen atoms would be expected in the downfield region. The N-H protons will appear as broad signals, and their chemical shift will be sensitive to solvent and concentration.

    • ¹³C NMR: The carbon atoms of the thiadiazine ring will have characteristic chemical shifts. The carbon atoms adjacent to the nitrogen atoms (C3 and C5 in some numbering systems) are typically observed at a lower field compared to the C4 carbon.[2] For instance, in a diphenyl derivative, the C3 and C5 signals were shifted downfield by approximately 5 ppm compared to a related pyrazolidinedione.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum of 1λ⁶,2,6-thiadiazine-1,1(2H)-dione derivatives will be dominated by strong absorption bands corresponding to the sulfonyl (SO₂) group. These typically appear in the regions of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching). If carbonyl groups are present at the C3 and C5 positions, their characteristic stretching vibrations will also be observed (typically in the 1700-1760 cm⁻¹ range).[2]

  • Mass Spectrometry (MS): The molecular weight and fragmentation pattern of the 1λ⁶,2,6-thiadiazine-1,1(2H)-dione core and its derivatives can be determined by mass spectrometry. The specific fragmentation will depend on the substitution pattern.

Synthesis and Reactivity

The synthesis of the 1,2,6-thiadiazine 1,1-dioxide ring system is most commonly achieved through the condensation of a sulfamide with a 1,3-dicarbonyl compound or its equivalent.[1][3][8]

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Sulfamide Sulfamide 1,2,6-Thiadiazine-1,1-dioxide 1,2,6-Thiadiazine-1,1-dioxide Sulfamide->1,2,6-Thiadiazine-1,1-dioxide 1,3-Diketone 1,3-Diketone 1,3-Diketone->1,2,6-Thiadiazine-1,1-dioxide Acid Catalyst (e.g., TFA) Acid Catalyst (e.g., TFA) Acid Catalyst (e.g., TFA)->1,2,6-Thiadiazine-1,1-dioxide Solvent (e.g., CH2Cl2) Solvent (e.g., CH2Cl2) Solvent (e.g., CH2Cl2)->1,2,6-Thiadiazine-1,1-dioxide

Caption: General synthetic scheme for 1,2,6-thiadiazine-1,1-dioxides.

Experimental Protocol: Acid-Mediated Condensation

The following is a generalized protocol based on literature procedures for the synthesis of substituted 1,2,6-thiadiazine 1,1-dioxides.[1]

  • Reactant Preparation: Dissolve the sulfamide and the 1,3-dicarbonyl compound in a suitable solvent such as dichloromethane (CH₂Cl₂) in a reaction vessel.

  • Acid Catalyst Addition: Add an acid catalyst, such as trifluoroacetic acid (TFA), to the reaction mixture. The amount of catalyst can be varied to optimize the reaction yield and rate.[1]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40°C) for several hours to days, monitoring the progress by a suitable technique like thin-layer chromatography (TLC).[1]

  • Workup: Upon completion, quench the reaction, for example, with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

The reactivity of the 1,2,6-thiadiazine 1,1-dioxide scaffold is characterized by the acidic N-H protons and the potential for functionalization at the carbon positions of the ring. The nitrogen atoms can be readily alkylated under basic conditions.[1]

Thermal Stability

Applications in Drug Discovery and Materials Science

The 1,2,6-thiadiazine 1,1-dioxide scaffold has emerged as a privileged structure in medicinal chemistry. Its derivatives have been investigated for a range of biological activities, including:

  • Kinase Inhibitors: The scaffold has been utilized as a novel chemotype for the design of ATP-competitive kinase inhibitors for potential use in oncology.[9]

  • Modulators of Cannabinoid Receptors: Certain derivatives have shown activity as agonists and antagonists of cannabinoid receptors.[1]

  • Hsp70 Agonists: Analogs of the dihydropyrimidinone Hsp70 chaperone agonist, MAL1-271, based on the thiadiazine 1,1-dioxide scaffold have shown promising activity in a cell-based model of Huntington's disease.[1]

  • Antimicrobial and Other Biological Activities: The scaffold has also been associated with modest antimicrobial, smooth muscle relaxation, and sedative effects.[1]

In materials science, the unique electronic and structural properties of the 1,2,6-thiadiazine core make it a candidate for the development of novel organic materials.

Conclusion

The 1λ⁶,2,6-thiadiazine-1,1(2H)-dione core represents a versatile and promising scaffold for the development of new molecules with diverse applications. Its non-planar geometry, tunable acidity, and synthetic accessibility make it an attractive starting point for the design of novel therapeutics and functional materials. While a significant body of research exists for its substituted derivatives, further investigation into the fundamental physicochemical properties of the parent, unsubstituted ring system will undoubtedly open new avenues for its application. This guide provides a solid foundation of the current understanding of this important heterocyclic system, empowering researchers to explore its full potential.

References

  • Goya, R., Nieves, R., Ochoa, C., Rodellas, C., Martinez-Ripoll, M., & Garcia-Blanco, S. (1987). 1,2,6-Thiadiazin-3,5(2H,6H)-dione 1,1-dioxide derivatives: crystal structure, physico-chemical and biological properties. Canadian Journal of Chemistry, 65(2), 298-303. [Link]

  • Chambers, P. G., Eyer, B., Manteau, B., Lloyd, K., Nghiem, P., & Wipf, P. (2020). Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease. ACS Medicinal Chemistry Letters, 11(4), 459-465. [Link]

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  • PubChem. (n.d.). 2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide. [Link]

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  • PubMed. (2001). Design, synthesis, and biological characterization of bivalent 1-methyl-1,2,5,6-tetrahydropyridyl-1,2,5-thiadiazole derivatives as selective muscarinic agonists. [Link]

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Comprehensive Spectroscopic Characterization of 1λ⁶,2,6-Thiadiazine-1,1(2H)-dione: A Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of heterocyclic compounds containing a sulfone moiety requires a rigorous, multimodal analytical approach. 1λ⁶,2,6-Thiadiazine-1,1(2H)-dione (CAS: 61403-64-3) is a specialized six-membered heterocycle characterized by a λ⁶-sulfur center in a +4 oxidation state, stabilized by resonance with adjacent oxygen atoms. Because of its unique electrophilic reactivity and potential for tautomerism, precise spectroscopic profiling is critical for downstream applications in medicinal chemistry, such as the synthesis of purine analogs and antimicrobial agents.

This technical guide provides an authoritative, causality-driven framework for the spectroscopic characterization of 1λ⁶,2,6-Thiadiazine-1,1(2H)-dione, detailing the specific methodologies for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Structural Dynamics and Chemical Context

The 1,2,6-thiadiazine 1,1-dioxide core is a highly versatile scaffold. The molecule features a six-membered ring with a sulfur atom at position 1 and nitrogen atoms at positions 2 and 6 1. The presence of the 1,1-dioxide (sulfone) group not only acts as a strong electron-withdrawing center but also serves as a potent hydrogen-bond acceptor.

Understanding the physicochemical properties of this compound requires acknowledging its dynamic nature in solution. The acidic N-H protons adjacent to the sulfone group are prone to chemical exchange, and the ring system can undergo oxidative ring contractions under specific conditions 2. Consequently, the analytical conditions—particularly solvent selection and sample state—must be tightly controlled to prevent artifactual data.

Principles of Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR)

Multinuclear NMR (¹H, ¹³C, ¹⁵N) is the cornerstone for defining the connectivity of the thiadiazine ring 3.

  • Causality in Solvent Selection: The use of anhydrous DMSO-d₆ is strictly mandated over CDCl₃. The strong hydrogen-bond accepting nature of DMSO disrupts the intermolecular hydrogen bonding between the sulfone oxygens and N-H groups of adjacent thiadiazine molecules. Without this disruption, the N-H proton resonances would broaden into the baseline due to rapid intermediate chemical exchange, rendering tautomeric quantification impossible.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups, specifically the SO₂ and N-H stretches 4.

  • Causality in Sampling Technique: Attenuated Total Reflectance (ATR) is preferred over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture introduces broad O-H stretching bands that obscure the critical N-H stretching region (3200–3300 cm⁻¹). Furthermore, the extreme mechanical pressure applied during KBr pellet formation can induce polymorphic transitions or alter the solid-state tautomeric equilibrium of the thiadiazine core.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) confirms the exact mass and molecular formula.

  • Causality in Ionization Mode: Negative ion mode (ESI-) is significantly more sensitive for this compound than positive ion mode. The strong electron-withdrawing nature of the 1,1-dioxide group highly acidifies the adjacent N-H protons, facilitating facile deprotonation to yield a stable [M-H]⁻ anion.

G Compound 1λ⁶,2,6-Thiadiazine-1,1(2H)-dione Solvent Dissolution in DMSO-d6 Compound->Solvent ATR Direct ATR Application Compound->ATR MS ESI-HRMS Compound->MS NMR Multinuclear NMR Solvent->NMR IR FT-IR Spectroscopy ATR->IR Elucidation Structural Elucidation NMR->Elucidation IR->Elucidation MS->Elucidation

Fig 1. Multimodal spectroscopic workflow for 1λ⁶,2,6-Thiadiazine-1,1(2H)-dione elucidation.

Experimental Workflows and Protocols

Protocol 1: High-Resolution Multinuclear NMR Acquisition

This protocol is designed as a self-validating system; internal standards and precise pulse calibrations ensure quantitative reliability.

  • Sample Preparation: Dissolve exactly 15.0 mg of pre-dried (>98% purity) 1λ⁶,2,6-Thiadiazine-1,1(2H)-dione in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Instrument Calibration: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) for ¹H and ¹³C nuclei to optimize probe sensitivity for the specific dielectric constant of the sample. Lock the magnetic field to the deuterium frequency of DMSO.

  • ¹H Acquisition Parameters: Set the spectral width to 12 ppm. Utilize a 30° excitation pulse rather than a 90° pulse. Reasoning: A 30° pulse ensures rapid longitudinal relaxation (T1), preventing signal saturation and allowing for accurate integration of the N-H vs. C-H protons. Acquire 32 transients with a 2-second relaxation delay.

  • ¹³C Acquisition Parameters: Utilize a power-gated decoupling sequence (e.g., WALTZ-16). Reasoning: This minimizes sample heating while preserving the Nuclear Overhauser Effect (NOE) required to enhance the signal of the unprotonated carbon centers. Acquire a minimum of 1024 transients.

  • Data Processing: Apply a 0.3 Hz exponential line broadening for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation. This optimizes the signal-to-noise ratio without sacrificing the resolution necessary to observe fine J-coupling.

Protocol 2: ATR-FTIR Solid-State Analysis
  • Background Collection: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) in ambient air to digitally subtract atmospheric CO₂ and water vapor.

  • Sample Application: Deposit 2–3 mg of the solid compound directly onto the center of the crystal. Apply consistent, firm pressure using the ATR anvil. Reasoning: Intimate contact between the crystal and the sample is required to maximize the penetration depth of the infrared evanescent wave, ensuring high signal-to-noise ratios.

  • Acquisition & Post-Processing: Record the spectrum from 4000 to 400 cm⁻¹ (64 scans). Apply an ATR correction algorithm in the instrument software to adjust for the wavelength-dependent penetration depth, making the resulting spectrum directly comparable to standard transmission libraries.

Quantitative Data Synthesis

The following tables summarize the expected spectroscopic benchmarks for the 1λ⁶,2,6-Thiadiazine-1,1(2H)-dione core framework, synthesized from foundational studies on aminothiadiazine dioxides and related structural analogs 5.

Table 1: Key NMR Chemical Shifts (in DMSO-d₆)

NucleusChemical Shift (δ, ppm)MultiplicityAssignment / Structural Implication
¹H 10.50 – 11.20Broad SingletN-H protons (Highly deshielded due to adjacent SO₂ and hydrogen bonding)
¹H 6.80 – 7.50MultipletsOlefinic/Aromatic ring protons (C3, C4, C5 positions)
¹³C 150.0 – 160.0SingletC=N / C=C carbons adjacent to heteroatoms
¹³C 100.0 – 115.0SingletInternal ring carbons (C4 position)

Table 2: Diagnostic FT-IR Vibrational Frequencies (ATR, Solid State)

Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
3200 – 3350Medium, BroadN-H StretchConfirms the presence of the secondary amine/imine tautomer
1600 – 1650StrongC=N / C=C StretchIndicates ring unsaturation and conjugation
1300 – 1350Very StrongSO₂ Asymmetric StretchPrimary confirmation of the 1,1-dioxide (sulfone) moiety
1150 – 1180StrongSO₂ Symmetric StretchSecondary confirmation of the 1,1-dioxide moiety

Conclusion

The accurate spectroscopic characterization of 1λ⁶,2,6-Thiadiazine-1,1(2H)-dione relies on understanding the interplay between the molecule's electronic structure and the analytical environment. By strictly controlling NMR solvent parameters to mitigate hydrogen bonding and utilizing ATR-FTIR to preserve solid-state integrity, researchers can generate highly reliable, self-validating data. This rigorous analytical foundation is indispensable for the subsequent rational design of thiadiazine-based therapeutics and advanced heterocyclic materials.

References

  • The Journal of Organic Chemistry (ACS Publications). Synthesis and physicochemical properties of 1,2,6-thiadiazine 1,1-dioxides. A comparative study with pyrazoles. Retrieved from:[Link]

  • National Institutes of Health (NIH / PubMed). Synthesis and biological screening of aminothiadiazine dioxides related to trimethoprim. Retrieved from:[Link]

  • MDPI. 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide - Ring Contractions and Reactivity. Retrieved from: [Link]

Sources

Toxicity and safety profile of 1lambda6,2,6-Thiadiazine-1,1(2H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicological and Safety Profile of 1λ⁶,2,6-Thiadiazine-1,1(2H)-dione

Abstract

This technical guide provides a comprehensive framework for evaluating the toxicity and safety profile of 1λ⁶,2,6-Thiadiazine-1,1(2H)-dione, a novel sulfur- and nitrogen-containing heterocyclic compound. Given the limited publicly available toxicological data for this specific entity, this document outlines a predictive and strategic testing cascade based on its structural alerts, primarily the sulfonamide-like moiety. The proposed evaluation program is designed for researchers, scientists, and drug development professionals, integrating in vitro and in vivo methodologies to build a robust safety profile compliant with international regulatory guidelines. The narrative emphasizes the scientific rationale behind each experimental choice, ensuring a self-validating and authoritative approach to safety assessment.

Introduction: The Imperative for a Proactive Safety Evaluation

1λ⁶,2,6-Thiadiazine-1,1(2H)-dione is a unique heterocyclic scaffold. Its structure, containing a cyclic sulfonamide-like functional group, places it in a chemical class with a history of diverse pharmacological activities and, concurrently, a range of potential toxicological liabilities.[1][2] For any novel chemical entity, and particularly for those belonging to classes with known safety concerns, a thorough, mechanism-driven toxicological assessment is paramount for progression in any development pipeline.[3] This guide proposes a comprehensive strategy to de-risk and characterize the safety profile of this molecule, beginning with its foundational chemical attributes and extending to a full preclinical testing battery.

The sulfonamide group is a well-known structural alert, associated with a spectrum of adverse effects, including hypersensitivity reactions, nephrotoxicity, and hepatotoxicity.[4][5][6] These effects are often linked to the metabolic bioactivation of the sulfonamide moiety into reactive intermediates.[4][7] Therefore, a proactive and comprehensive evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, alongside a tiered toxicological assessment, is critical.

Predicted Toxicological Profile and Key Areas of Investigation

Based on the 1λ⁶,2,6-Thiadiazine-1,1(2H)-dione structure, the following potential toxicological endpoints should be prioritized for investigation:

  • Genotoxicity: The potential for a novel compound to interact with DNA and induce mutations or chromosomal damage is a critical safety concern. A standard battery of tests is required by regulatory agencies to assess this risk.[8][9]

  • General Cytotoxicity: Understanding the concentration at which the compound causes cell death is fundamental for interpreting more specific toxicity assays and for dose selection in further studies.

  • Hepatotoxicity: The liver is a primary site of drug metabolism and is often susceptible to toxicity from reactive metabolites. Sulfur-containing heterocycles have been noted for their potential impact on liver function.[10][11][12]

  • Nephrotoxicity: The kidneys are the primary route of excretion for many drugs and their metabolites. Sulfonamides, as a class, are known to have the potential for renal toxicity, including the formation of crystals in the renal tubules (crystal nephropathy).[5][13][14]

  • Cardiovascular Safety: Drug-induced cardiac arrhythmias are a major cause of compound attrition during development.[15] Assessing the potential for interaction with key cardiac ion channels, such as hERG, is a standard and critical part of safety pharmacology.[16][17]

  • Systemic In Vivo Toxicity: Evaluating the effects of the compound on a whole organism is essential to identify potential target organs of toxicity and to determine a safe dose range for any potential therapeutic application.[18][19]

A Phased In Vitro and In Vivo Testing Cascade

A tiered approach to toxicity testing, starting with high-throughput in vitro assays and progressing to more complex in vivo models, is the most efficient and ethical strategy.[20]

Phase 1: In Vitro Assessment

This initial phase aims to identify major toxicological liabilities early in development using a battery of established in vitro assays.

A standard battery of genotoxicity tests is recommended to cover different endpoints of genetic damage.[8][9] No single test is capable of detecting all genotoxic mechanisms.[8][20]

Assay Purpose Typical System Regulatory Guideline
Bacterial Reverse Mutation Assay (Ames Test) Detects gene mutations (point mutations and frameshifts).[20][21]Salmonella typhimurium and Escherichia coli strains with and without metabolic activation (S9 fraction).OECD 471
In Vitro Micronucleus Test Detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) effects.[20][21][22]Cultured mammalian cells (e.g., CHO, V79, L5178Y, or human peripheral blood lymphocytes).OECD 487
In Vitro Mouse Lymphoma Assay (MLA) Detects a broad spectrum of genetic events including point mutations, clastogenicity, and aneuploidy.[9][21]L5178Y/Tk+/- mouse lymphoma cells.[21]OECD 490

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Strain Selection: Utilize a minimum of five strains of bacteria, including four strains of S. typhimurium (TA98, TA100, TA1535, and TA1537) and one strain of E. coli (WP2 uvrA) or a suitable alternative.

  • Metabolic Activation: Conduct the assay with and without a rat liver post-mitochondrial fraction (S9) to assess the mutagenicity of both the parent compound and its metabolites.

  • Dose Selection: Use a minimum of five different analyzable concentrations of the test article, with the highest concentration being 5000 µ g/plate or the limit of solubility.

  • Procedure:

    • Plate Method: Combine the test compound, bacterial culture, and (if applicable) S9 mix in molten top agar. Pour the mixture onto minimal glucose agar plates.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations over the solvent control.

Initial assessment of cytotoxicity is crucial for determining the concentration range for subsequent in vitro assays.

Assay Purpose Typical Cell Lines
MTT or MTS Assay Measures cell viability by assessing mitochondrial metabolic activity.[23][24][25]HepG2 (human liver carcinoma), HeLa (human cervical cancer), and a relevant kidney cell line (e.g., HK-2).[23][24][26]

Early in vitro safety pharmacology screens can prevent late-stage failures.

Assay Purpose Methodology
hERG Channel Assay Assesses the potential for QT interval prolongation and risk of Torsades de Pointes arrhythmia.[16][17]Automated or manual patch-clamp electrophysiology on cells stably expressing the hERG channel.[16][17]
Cardiac Ion Channel Panel Evaluates effects on a broader range of cardiac ion channels (e.g., Nav1.5, Cav1.2) for a more comprehensive cardiac risk assessment.[16][17]Patch-clamp electrophysiology.

Assay Purpose Methodology
In Vitro Hepatotoxicity Evaluates the potential for liver cell damage.Use of HepG2 cells or primary human hepatocytes to measure markers of cell death (e.g., LDH release) and function after exposure to the compound.
In Vitro ADME Investigates metabolic stability and potential for drug-drug interactions.Incubation with human and rat liver microsomes to determine metabolic stability and identify major metabolites.[27][28] Caco-2 permeability assay to predict intestinal absorption.[29]

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Caption: Phase 1 In Vitro Toxicity and Safety Assessment Workflow.

Phase 2: In Vivo Studies

If the in vitro profile is acceptable, in vivo studies are conducted to understand the compound's effects in a complex biological system. These studies should be performed in compliance with Good Laboratory Practice (GLP) and follow international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[3][18][19]

An acute toxicity study provides initial information on the substance's toxicity after a single dose.

Study Purpose Methodology Regulatory Guideline
Acute Oral Toxicity - Fixed Dose Procedure To determine the acute oral toxicity and identify the dose range for repeated-dose studies, avoiding death as an endpoint.[30]Sequential dosing of single animals at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[30] Observations include clinical signs, body weight changes, and gross pathology.OECD 420

Experimental Protocol: OECD 420 Acute Oral Toxicity

  • Species: Typically, the rat is the preferred species. Use one sex, usually females, as they are generally slightly more sensitive.[30]

  • Sighting Study: A preliminary study in a single animal to determine the appropriate starting dose for the main study.

  • Main Study:

    • Administer the compound by oral gavage to animals sequentially.

    • The dose for each subsequent animal depends on the outcome for the previous animal.

    • Observe animals for at least 14 days for signs of toxicity.

  • Endpoints: Record all clinical signs of toxicity, body weight changes, and any deaths. Conduct a gross necropsy on all animals at the end of the study.

  • Data Analysis: The results are used to classify the substance by hazard category and to select doses for subsequent studies.

These studies are crucial for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect-Level (NOAEL).

Study Purpose Methodology Regulatory Guideline
28-Day Repeated Dose Oral Toxicity Study To evaluate the cumulative toxic effects over a 28-day period.[19]Daily administration (usually oral) to rodents at three or more dose levels, plus a control group. Endpoints include clinical observations, body weight, food/water consumption, clinical pathology (hematology, clinical chemistry), and histopathology of major organs and tissues.OECD 407
90-Day Repeated Dose Oral Toxicity Study Provides more comprehensive data on chronic exposure.[19]Similar design to the 28-day study but with a longer duration of exposure.OECD 408

An initial assessment of the potential effects on reproductive function and embryonic development is often required.

Study Purpose Methodology Regulatory Guideline
Reproductive/Developmental Toxicity Screening Test To provide initial information on potential effects on male and female fertility and offspring development.[31]Dosing of male and female rodents before mating, during mating, gestation, and lactation. Examination of fertility parameters, maternal health, and offspring viability and growth.OECD 421 or 422

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Sources

Methodological & Application

Application Note: Synthesis and Validation of 1λ⁶,2,6-Thiadiazine-1,1(2H)-dione Analogues

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Introduction and Strategic Rationale

The 1λ⁶,2,6-thiadiazine-1,1(2H)-dione scaffold is a highly versatile, six-membered cyclic sulfamide that has garnered significant attention in medicinal chemistry. Functioning as a bioisostere of pyrimidine and urea-containing heterocycles, this core offers unique hydrogen-bonding profiles, enhanced metabolic stability, and distinct conformational geometries.

Recent drug discovery campaigns have successfully leveraged this scaffold to develop potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1[1], as well as modulators of the Hsp70 molecular chaperone for Huntington's disease models[2].

As a Senior Application Scientist, I emphasize that the successful synthesis of these analogues requires moving beyond classical, harsh acid-mediated condensations. Traditional methods using neat trifluoroacetic acid (TFA) often lead to substrate degradation, long reaction times, and inconsistent yields[2]. Instead, this protocol utilizes a highly controlled, step-wise "Sulfo-Biginelli-type" condensation utilizing optimized solvent ratios (TFA:CH₂Cl₂) or Lewis acid catalysts to trap reactive intermediates and drive the cyclization with high atom economy[3][4].

Mechanistic Pathway & Causality

The synthesis of 3,5-disubstituted-1,2,6-thiadiazine-1,1-dioxides is fundamentally a multicomponent cyclocondensation involving sulfamide, a β-ketoester (or 1,3-diketone), and an aldehyde.

The Causality of Solvent Selection: Attempting this reaction in neat TFA forces the equilibrium too rapidly, leading to the decomposition of sensitive aldehydes. By utilizing a 1:5 mixture of TFA and CH₂Cl₂, the initial condensation between sulfamide and the β-ketoester is kinetically controlled. This specific environment facilitates the formation of a stable, crystalline 8-membered dithiatetrazocane dimer intermediate[2]. This intermediate acts as a controlled-release reservoir. When subsequently exposed to the aldehyde in a 1:1 TFA:CH₂Cl₂ mixture, the dimer dissociates and cleanly undergoes a [4+2] cyclocondensation, drastically improving the yield and purity of the final thiadiazine 1,1-dioxide.

SulfoBiginelli SM1 Sulfamide + β-Ketoester Cond Kinetic Control (TFA:CH2Cl2 1:5) SM1->Cond Room Temp, 3h Dimer 8-Membered Dimer (Stable Intermediate) Cond->Dimer Dimerization Aldehyde Aldehyde Addition (TFA:CH2Cl2 1:1) Dimer->Aldehyde Activation Product 1,2,6-Thiadiazine- 1,1-dione Core Aldehyde->Product Cyclocondensation

Fig 1: Step-wise Sulfo-Biginelli synthesis pathway via dimer intermediate.

Experimental Protocol: Two-Step Synthesis of 1,2,6-Thiadiazine-1,1-dioxides

This self-validating protocol ensures that the intermediate is formed correctly before committing the often-expensive aldehyde building blocks to the reaction.

Materials Required
  • Reagents: Sulfamide (1.2 eq), ethyl acetoacetate (or relevant β-ketoester, 1.0 eq), target aldehyde (1.0 eq).

  • Solvents: Dichloromethane (CH₂Cl₂, anhydrous), Trifluoroacetic acid (TFA, peptide synthesis grade), Hexanes, Ethyl Acetate.

  • Equipment: 50 mL round-bottom flask, magnetic stirrer, Dean-Stark trap (optional for difficult substrates), rotary evaporator.

Step 1: Formation of the Dithiatetrazocane Dimer
  • Preparation: In an oven-dried 50 mL round-bottom flask flushed with N₂, dissolve sulfamide (10 mmol, 0.96 g) and ethyl acetoacetate (10 mmol, 1.30 g) in 24 mL of anhydrous CH₂Cl₂.

  • Acid Addition: Slowly add 4.8 mL of TFA dropwise at 0 °C to achieve an approximate 1:5 TFA:CH₂Cl₂ volumetric ratio.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 3 hours.

  • Validation Check 1: A white crystalline precipitate should begin to form after 1–2 hours. This is the 8-membered ring dimer.

  • Isolation: Filter the precipitate, wash with cold CH₂Cl₂ (2 × 5 mL), and dry under vacuum. Do not proceed if the precipitate does not form; check the anhydrous state of your solvents.

Step 2: Cyclocondensation to the Thiadiazine Core
  • Activation: Resuspend the isolated dimer (5 mmol) in 10 mL of CH₂Cl₂. Add 10 mL of TFA to create a 1:1 TFA:CH₂Cl₂ mixture.

  • Coupling: Add the desired aldehyde (10 mmol) to the stirring solution.

  • Reaction: Stir at room temperature for 12–18 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the aldehyde spot and the emergence of a highly UV-active spot (due to the conjugated thiadiazine system) indicates completion.

  • Workup: Concentrate the mixture under reduced pressure to remove TFA. Neutralize the crude residue carefully with saturated aqueous NaHCO₃ (20 mL) and extract with EtOAc (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (silica gel, gradient elution Hexane to 1:1 Hexane:EtOAc).

Analytical Validation & Self-Validating Systems

To ensure scientific integrity, the synthesized protocol must be validated through rigorous analytical checks. The 1,2,6-thiadiazine-1,1-dione ring has distinct spectroscopic signatures.

  • Infrared (IR) Spectroscopy: Look for the hallmark sulfonyl ( −SO2​− ) stretching bands. You must observe strong symmetric stretching near 1150 cm−1 and asymmetric stretching near 1350 cm−1 .

  • ¹H NMR (400 MHz, DMSO-d₆): The N−H protons of the cyclic sulfamide are highly deshielded and typically appear as broad singlets between 7.5 ppm and 8.5 ppm . The C4 proton (if unsubstituted) will appear as a sharp singlet or doublet depending on the C5 substituent, usually around 5.0−6.0 ppm .

  • Mass Spectrometry (ESI-MS): The cyclic sulfamide core fragments predictably. Look for the [M−SO2​+H]+ fragment, which is a classic diagnostic tool for confirming the 1,1-dioxide inclusion.

Quantitative Data Summary: Reaction Condition Optimization

The table below summarizes the causality behind condition selection, demonstrating why the two-step TFA/CH₂Cl₂ or Lewis acid methods are superior to legacy protocols[2][3].

Condition / CatalystSolvent SystemTemp (°C)Time (h)Avg. Yield (%)Mechanistic Note / Observation
Neat TFA (Legacy)TFA (100%)252425 - 40High aldehyde degradation; inconsistent batch yields.
TFA:CH₂Cl₂ (1:5 then 1:1) TFA / CH₂Cl₂253 + 1261 - 85 Dimer isolation prevents side-reactions; highly reproducible.
Yb(OTf)₃ (10 mol%) Acetonitrile80 (Reflux)12 - 2455 - 75One-pot multicomponent; excellent for acid-sensitive aldehydes.
BF₃·Et₂O CH₂Cl₂2518< 30Poor conversion; Lewis acidity insufficient for dimer breakdown.

Biological Application: Target Interaction Logic

When applied as HIV-1 NNRTIs, 1,2,6-thiadiazine-1,1-diones act as allosteric modulators. The sulfonyl oxygen atoms serve as critical hydrogen-bond acceptors with the backbone amides of the reverse transcriptase (RT) non-nucleoside inhibitor binding pocket (NNIBP), specifically targeting tolerant regions to overcome resistance mutations (e.g., K103N)[1].

BiologicalPathway Drug 1,2,6-Thiadiazine Analogue Target HIV-1 RT (NNIBP) Drug->Target Hydrophobic Entry Hbond H-Bonding via SO2 Moiety Target->Hbond Anchoring Conform Allosteric Conformational Shift Hbond->Conform Structural Change Inhibition Viral Replication Arrest Conform->Inhibition Catalytic Blockade

Fig 2: Allosteric inhibition mechanism of 1,2,6-thiadiazine analogues in HIV-1 Reverse Transcriptase.

References

  • Design, Synthesis, and Biological Evaluation of Novel 4-Aminopiperidinyl-linked 3,5-Disubstituted-1,2,6-thiadiazine-1,1-dione Derivatives as HIV-1 NNRTIs. Chemical Biology & Drug Design, 2015. 1[1]

  • Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease. ACS Medicinal Chemistry Letters, 2020. 2[2]

  • Sulfurous Diamide (Sulfamide) as a Versatile Reagent in Organic Synthesis: Application Notes and Protocols. Benchchem, 2025.3[3]

  • Selective Cycloaddition Reactions of Sulfo-Biginelli Derived 1,2,6-Thiadiazines. ChemRxiv, 2023. 4[4]

Sources

Catalysts and Methodologies for 1λ⁶,2,6-Thiadiazine-1,1(2H)-dione Ring Formation

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Prepared for Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Pharmacological Relevance

The 1λ⁶,2,6-thiadiazine-1,1(2H)-dione scaffold is a highly versatile, cyclic sulfamide moiety that has garnered significant attention in modern medicinal chemistry. Structurally, it serves as a three-dimensional, bioisosteric analog to the planar Biginelli dihydropyrimidinones[1]. This unique geometry allows it to act as a potent hydrogen-bond acceptor while expanding the spatial footprint of the molecule within target binding pockets.

Therapeutically, derivatives of this ring system have demonstrated profound efficacy in multiple domains:

  • Neurodegenerative Diseases: Acting as Hsp70 agonists to reduce toxic Huntingtin protein (HTT) aggregates in Huntington's disease models[2].

  • Antiviral Agents: Functioning as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) targeting HIV-1[3].

  • Agricultural & Antimicrobial: Exhibiting herbicidal (e.g., structurally related bentazon) and antimicrobial properties[4].

Historically, the synthesis of these rings relied on harsh, acid-mediated condensations. However, the demand for highly functionalized, sterically hindered derivatives has driven the development of sophisticated transition-metal-catalyzed cyclizations. This guide details the mechanistic causality and protocols for the three primary catalytic pathways used to synthesize the 1λ⁶,2,6-thiadiazine-1,1-dione core.

Mechanistic Pathways & Catalyst Selection

The choice of catalyst is dictated entirely by the hybridization and functionalization of the precursor substrates.

CatalystSelection Start Identify Precursor Substrate Dik Sulfamide + 1,3-Diketones Start->Dik Prop Propargyl Sulfamides Start->Prop Diene Unsaturated (Diene) Sulfamides Start->Diene Cat1 Acid Catalyst (e.g., TFA, HCl) Dik->Cat1 Cat2 Au/Ag Co-Catalysis rac-BINAP(AuCl)2 / AgOTs Prop->Cat2 Cat3 Ru-Alkylidene Hoveyda-Grubbs 2nd Gen Diene->Cat3 Result 1λ⁶,2,6-Thiadiazine-1,1(2H)-dione Core Formation Cat1->Result Cat2->Result Cat3->Result

Figure 1: Decision tree for catalyst selection based on substrate architecture.

Pathway A: Acid-Mediated Condensation (Classical)

The traditional preparation involves the condensation of sulfamide with 1,3-diketones or monoketones[1].

  • Causality: Sulfamide nitrogens are exceptionally poor nucleophiles due to the strong electron-withdrawing nature of the adjacent sulfonyl group. Strong Brønsted acids (like Trifluoroacetic acid, TFA) are required to protonate the carbonyl oxygen of the electrophile. This significantly lowers the LUMO of the carbonyl carbon, rendering it electrophilic enough to undergo attack by the weakly nucleophilic sulfamide, followed by dehydration to form the ring.

Pathway B: Gold/Silver-Catalyzed Hydroamination

For the synthesis of highly substituted or spirocyclic thiadiazines, the intramolecular hydroamination of propargyl sulfamides is preferred[2].

  • Causality: Gold(I) complexes are highly carbophilic Lewis acids. The precatalyst, rac-BINAP(AuCl)2, is inactive on its own. The addition of Silver Tosylate (AgOTs) acts as a halide scavenger. Ag⁺ abstracts the chloride ligand to form an insoluble AgCl precipitate, generating a highly reactive, cationic [Au]⁺ species. This cationic gold selectively coordinates to the alkyne π-system, depleting its electron density and facilitating an intramolecular anti-Markovnikov or Markovnikov nucleophilic attack by the tethered sulfamide nitrogen[5].

GoldMechanism Step1 Propargyl Sulfamide Step2 π-Alkyne-Au Complex Step1->Step2 Cationic Au(I) Step3 Intramolecular Attack (C-N Bond Formation) Step2->Step3 Step4 Protonolysis & Au(I) Release Step3->Step4 Step4->Step2 Catalyst Turnover Step5 Thiadiazine Core Step4->Step5

Figure 2: Mechanistic cycle of the Au(I)-catalyzed intramolecular hydroamination.

Pathway C: Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)

Unsaturated sulfamides (dienes) can be cyclized into 1,2,6-thiadiazinane 1,1-dioxides using Ruthenium-based carbene catalysts[5].

  • Causality: The Hoveyda-Grubbs 2nd Generation catalyst is utilized over 1st Generation variants because its N-heterocyclic carbene (NHC) ligand strongly donates electron density to the Ruthenium center, stabilizing the metallacyclobutane intermediate. Furthermore, the bidentate isopropoxystyrene ligand allows for controlled, reversible catalyst initiation. The reaction is driven to completion by the entropic release of ethylene gas.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the three primary catalytic systems.

Catalyst SystemSubstrate ClassTypical LoadingReaction TempYield RangeKey Advantage / Limitation
TFA / HCl (Acidic) Sulfamide + 1,3-DiketonesStoichiometric80°C (Reflux)40–75%Advantage: Low cost, easily scalable.Limitation: Harsh conditions degrade sensitive functional groups.
rac-BINAP(AuCl)₂ / AgOTs Propargyl Sulfamides5 mol% Au / 10 mol% Ag20–25°C (RT)80–95%Advantage: High regioselectivity, mild room-temperature conditions.Limitation: Strict anhydrous conditions required.
Hoveyda-Grubbs 2nd Gen Diene-tethered Sulfamides5 mol%20–40°C70–90%Advantage: Tolerates dense functionalization and bulky substituents.Limitation: Requires high dilution to prevent oligomerization.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual and chemical checkpoints ensure the integrity of the reaction before proceeding to the next step.

Protocol 1: Gold-Catalyzed Hydroamination of Propargyl Sulfamides

Adapted from established methodologies for the synthesis of thiadiazine 1,1-dioxides[5].

Reagents & Materials:

  • Propargyl sulfamide substrate (1.0 equiv, ~10 mmol)

  • rac-BINAP(AuCl)2 (0.05 equiv, 5 mol%)

  • Silver Tosylate (AgOTs) (0.10 equiv, 10 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Procedure:

  • Preparation of the Active Catalyst: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add rac-BINAP(AuCl)2 (5 mol%) and AgOTs (10 mol%).

    • Causality Check: Evacuate the flask and backfill with Argon three times. Moisture will quench the cationic gold intermediate.

  • Activation: Inject anhydrous CH₂Cl₂ (40 mL) into the flask. Stir vigorously at room temperature for 15 minutes in the dark (wrap flask in aluminum foil).

    • Validation: The solution will turn slightly cloudy as insoluble AgCl precipitates. This visual cue confirms the successful generation of the active cationic Au(I) species.

  • Substrate Addition: Dissolve the propargyl sulfamide (1.0 equiv) in anhydrous CH₂Cl₂ (40 mL) and add it dropwise to the active catalyst suspension over 5 minutes.

  • Reaction Monitoring: Stir at room temperature for 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active alkyne starting material indicates completion.

  • Quenching & Filtration: Filter the crude reaction mixture through a tightly packed pad of Celite. Wash the pad with copious amounts of EtOAc (300 mL).

    • Causality: The Celite pad traps the AgCl salts and the spent gold catalyst, preventing metal contamination during subsequent purification.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the pure 1λ⁶,2,6-thiadiazine-1,1-dione.

Protocol 2: Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)

Utilized for the formation of 1,2,6-thiadiazinane 1,1-dioxides via diene precursors[5].

Reagents & Materials:

  • Diene-tethered sulfamide (1.0 equiv, ~1.2 mmol)

  • Hoveyda-Grubbs 2nd Generation Catalyst (0.05 equiv, 5 mol%)

  • Anhydrous, degassed Dichloromethane (CH₂Cl₂)

  • Ethyl vinyl ether (excess)

Step-by-Step Procedure:

  • Substrate Dilution: In a 50 mL oven-dried Schlenk flask, dissolve the diene-tethered sulfamide (1.0 equiv) in anhydrous, degassed CH₂Cl₂ (12 mL).

    • Causality: The concentration must be kept strictly at or below 0.1 M (preferably ~0.01 M for sterically hindered substrates). High dilution kinetically favors the intramolecular ring-closing metathesis over intermolecular cross-metathesis (which leads to oligomerization).

  • Catalyst Addition: Add the Hoveyda-Grubbs 2nd generation catalyst (5 mol%) in one portion under a steady stream of Argon. The solution will immediately adopt a characteristic green/brown hue.

  • Cyclization: Stir the reaction mixture at room temperature for 24 hours. (If steric hindrance is high, gentle reflux at 40°C may be required).

  • Termination (Self-Validation): Once TLC indicates complete consumption of the starting material, add 1.0 mL of ethyl vinyl ether and stir for 30 minutes.

    • Causality: Ethyl vinyl ether reacts with the active Ruthenium alkylidene to form a stable, inactive Fischer carbene. This prevents unwanted isomerization of the newly formed double bond during concentration. A color shift from green/brown to dark grey/black validates successful quenching.

  • Purification: Concentrate the mixture by rotary evaporation. Purify the crude brown oil directly via silica gel column chromatography (1:1 CH₂Cl₂/EtOAc) to afford the cyclized product.

References

  • Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease. ACS Medicinal Chemistry Letters.[Link]

  • Stereoselective Synthesis of (±)-Tetraponerine-2 and -4 via the Gold(I)-Catalyzed Intramolecular Dehydrative Amination of Allylic Alcohols. The Journal of Organic Chemistry.[Link]

  • Xinyong Liu - Loop Profile (Anti-HIV NNRTIs Research). Frontiers.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Degradation of 1λ⁶,2,6-Thiadiazine-1,1(2H)-dione During Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we understand that the cyclic sulfamide core of 1λ⁶,2,6-thiadiazine-1,1(2H)-dione and its derivatives—highly valued in the synthesis of HIV-1 NNRTIs and selective kinase inhibitors—presents unique stability challenges.

This guide is designed to move beyond basic storage advice. We will explore the mechanistic causality behind compound degradation and provide self-validating protocols to ensure the absolute integrity of your libraries.

Core Troubleshooting FAQs

Q1: My 1,2,6-thiadiazine-1,1-dione derivative shows new masses in LC-MS after a month of storage at 4 °C. What is driving this degradation? A1: You are likely observing moisture-induced ring hydrolysis. The 1,2,6-thiadiazine ring, particularly when substituted with electronegative or electron-withdrawing groups (such as halogens at the C3/C5 positions), becomes highly electrophilic. Even trace ambient moisture can initiate a nucleophilic attack on the ring carbons, leading to ring-opening degradation and the formation of malonamide or urea byproducts [1]. To prevent this, strict anhydrous storage conditions are mandatory.

Q2: I left my compound in a clear vial on the benchtop, and NMR indicates a completely different heterocyclic structure. What happened? A2: This is a classic case of photochemical ring contraction. When 4H-1,2,6-thiadiazine derivatives are exposed to visible light in the presence of atmospheric triplet oxygen ( 3O2​ ), they undergo a rapid photochemical reaction. This oxidative process forces the six-membered ring to contract, yielding 1,2,5-thiadiazole 1-oxides [2]. Always use amber vials and store the compounds in the dark.

Q3: Can I store these compounds under standard atmospheric conditions if they are highly pure? A3: No. Even highly pure thiadiazine-1,1-diones are susceptible to oxidative degradation. Attempted oxidation or prolonged exposure to environmental oxidants can lead to instability of the endocyclic sulfur or complete ring cleavage [3]. Purging storage vials with an inert gas (Argon or Nitrogen) is a critical requirement for long-term stability [4].

Mechanistic Pathways of Degradation

Understanding how your compound degrades is the first step in preventing it. The diagram below maps the three primary environmental triggers to their respective mechanistic consequences.

Degradation Core 1λ⁶,2,6-Thiadiazine-1,1-dione Moisture Moisture (H₂O) Core->Moisture Light Visible Light + O₂ Core->Light Oxidation Strong Oxidants Core->Oxidation Hydrolysis Ring Hydrolysis (Nucleophilic Attack) Moisture->Hydrolysis High Humidity Contraction Ring Contraction (1,2,5-Thiadiazole 1-oxides) Light->Contraction Photochemical Degradation S-Oxidation / Ring Cleavage Oxidation->Degradation Uncontrolled Atm

Fig 1: Primary degradation pathways of 1,2,6-thiadiazine-1,1-dione derivatives.

Quantitative Storage Stability Profile

The following table summarizes the quantitative impact of various storage conditions on the half-life and stability of standard thiadiazine-1,1-dione derivatives.

Degradation PathwayEnvironmental TriggerMechanistic ConsequenceEstimated t1/2​ (Unprotected)Required Preventive Measure
Hydrolysis Ambient Moisture (>40% RH)Nucleophilic attack at electrophilic carbon; ring-opening2 - 7 DaysLyophilization; Store over desiccant
Photochemical Visible Light + O2​ Ring contraction to 1,2,5-thiadiazole 1-oxides< 24 Hours (Direct light)Amber vials; Dark storage
Oxidation Atmospheric OxygenOxidation of endocyclic sulfur; ring cleavage2 - 4 WeeksArgon/Nitrogen purge
Thermal Room Temp (25 °C)Accelerated kinetic breakdown of substituents1 - 3 MonthsStore at -20 °C

Self-Validating Protocol for Long-Term Storage

To ensure trustworthiness in your assay data, your storage protocol must be a self-validating system. This means integrating baseline quality control (QC) directly into the packaging workflow so that future degradation can be definitively isolated from initial synthesis impurities.

SOP QC 1. Baseline QC (qNMR/LC-MS) Dry 2. Lyophilization (<0.1% H₂O) QC->Dry Aliquot 3. Aliquot (Amber Vials) Dry->Aliquot Purge 4. Argon Purge (Exclude O₂) Aliquot->Purge Store 5. -20°C Storage (Desiccated) Purge->Store

Fig 2: Self-validating standard operating procedure for long-term compound storage.

Step-by-Step Methodology

Step 1: Baseline Purity Verification (The Validation Anchor)

  • Action: Immediately following purification, analyze a 1 mg sample via quantitative NMR (qNMR) and LC-MS.

  • Causality: Establishing a day-zero purity baseline ensures that any future peaks observed during biological assays can be mathematically proven to be storage-induced degradation rather than residual synthetic byproducts.

Step 2: Complete Desiccation

  • Action: Dissolve the purified 1,2,6-thiadiazine-1,1-dione in a minimal amount of LC-MS grade Acetonitrile/Water and lyophilize for 24-48 hours.

  • Causality: Rotary evaporation often leaves trace solvent/water trapped in the crystal lattice. Lyophilization ensures absolute removal of moisture, neutralizing the threat of nucleophilic ring hydrolysis.

Step 3: Aliquoting into Amber Vials

  • Action: Divide the dried powder into single-use aliquots (e.g., 5 mg per vial) using amber borosilicate glass vials.

  • Causality: Single-use aliquots prevent the introduction of atmospheric moisture caused by repeated freeze-thaw cycles and repeated opening of a master stock. Amber glass entirely blocks the visible light spectrum responsible for photochemical ring contraction.

Step 4: Inert Atmosphere Packaging

  • Action: Place the open vials in a glove box or use a Schlenk line to purge the headspace with heavy inert gas (Argon is preferred over Nitrogen as it is heavier than air and settles in the vial). Seal immediately with PTFE-lined septa caps.

  • Causality: Displacing triplet oxygen ( 3O2​ ) halts both standard oxidative degradation and the oxygen-dependent photochemical contraction pathway.

Step 5: Environmental Control

  • Action: Store the sealed vials in a sealed desiccator cabinet (containing active indicating silica gel) placed inside a -20 °C freezer.

  • Causality: The kinetic energy available for degradation reactions is exponentially reduced at -20 °C, while the secondary desiccant layer acts as a fail-safe against micro-leaks in the vial septa over multi-year storage.

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for 1,2,6-Thiadiazine-1,1(2H)-dione Quantification

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the robust quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount to ensuring drug safety and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 1,2,6-Thiadiazine-1,1(2H)-dione, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to not only present methodologies but also to elucidate the scientific rationale behind the validation of these analytical procedures, in alignment with international regulatory standards.

Introduction to 1,2,6-Thiadiazine-1,1(2H)-dione and the Imperative for Accurate Quantification

1,2,6-Thiadiazine-1,1(2H)-dione and its derivatives represent a class of cyclic sulfamides with a range of potential biological activities. The precise and accurate measurement of this compound is critical during various stages of drug development, including pharmacokinetic studies, stability testing, and quality control of the final product. The inherent chemical properties of the 1,2,6-thiadiazine ring, such as its susceptibility to degradation under certain conditions, necessitate the development of stability-indicating analytical methods.[1]

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the quantification of small molecules in complex matrices due to its high resolution, sensitivity, and reproducibility.[2][3] However, the development and validation of an HPLC method must be a meticulous process to ensure the generated data is reliable and fit for its intended purpose. This guide will explore the critical parameters for validating an HPLC method for 1,2,6-Thiadiazine-1,1(2H)-dione, drawing upon established protocols for structurally related compounds and the comprehensive guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7][8][9][10]

Comparative Analysis of Analytical Methodologies

While HPLC is a primary focus, a comparative overview with other potential analytical techniques provides a broader context for researchers.

Analytical Technique Principle Advantages Disadvantages Typical Application
Reversed-Phase HPLC (RP-HPLC) with UV Detection Partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.Robust, cost-effective, widely available, good for purity and assay.Moderate sensitivity, may require derivatization for compounds without a chromophore.Routine quality control, stability testing, content uniformity.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Separation based on the same principles as HPLC but with smaller particle size columns for higher resolution and speed, coupled with a highly sensitive and selective mass detector.Very high sensitivity and selectivity, allows for quantification in complex biological matrices, structural elucidation of impurities.Higher cost of instrumentation and maintenance, potential for matrix effects.Bioanalysis (pharmacokinetic studies), impurity profiling, trace analysis.[3][11]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass analysis.Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like many pharmaceutical ingredients without derivatization.Analysis of volatile impurities or degradation products.
Spectrophotometry Measurement of light absorption by the analyte at a specific wavelength.Simple, rapid, and inexpensive.Low specificity, susceptible to interference from other absorbing compounds in the sample matrix.Preliminary or in-process checks where high specificity is not required.

Developing and Validating a Robust RP-HPLC Method for 1,2,6-Thiadiazine-1,1(2H)-dione

Based on the analysis of structurally similar cyclic sulfamides and thiadiazine derivatives, a robust and reliable RP-HPLC method can be proposed. The following section outlines a detailed experimental protocol and the critical validation parameters.

Proposed HPLC Method Parameters
Parameter Condition Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase is well-suited for the retention of moderately polar compounds like 1,2,6-Thiadiazine-1,1(2H)-dione.
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v)Acetonitrile is a common organic modifier in RP-HPLC providing good peak shape and resolution. An isocratic method is simpler to develop and validate for a single analyte. The high organic content helps to mitigate the potential for on-column hydrolysis, a known issue for related compounds like taurolidine.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Detection Wavelength To be determined by UV scan (likely in the 210-250 nm range)The optimal wavelength for detection will be at the absorbance maximum of 1,2,6-Thiadiazine-1,1(2H)-dione to ensure maximum sensitivity.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures peak shape is not distorted.
Experimental Workflow for HPLC Method Validation

The validation of the proposed HPLC method must be conducted in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4][10][12][13]

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Application Dev Method Development Opt Optimization of Chromatographic Conditions Dev->Opt Specificity Specificity / Selectivity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine Stability Stability Studies Routine->Stability System_Suitability cluster_params Key Parameters SST System Suitability Test (SST) RetentionTime Retention Time (tR) SST->RetentionTime TailingFactor Tailing Factor (T) SST->TailingFactor TheoreticalPlates Theoretical Plates (N) SST->TheoreticalPlates Resolution Resolution (Rs) (if impurities are present) SST->Resolution Repeatability Repeatability (%RSD of peak area) SST->Repeatability

Sources

Benchmarking 1lambda6,2,6-Thiadiazine-1,1(2H)-dione against standard inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1λ⁶,2,6-Thiadiazine-1,1(2H)-dione Derivatives Against Standard HIV-1 NNRTIs: A Comparative Guide

Executive Summary

The relentless mutation rate of the Human Immunodeficiency Virus type 1 (HIV-1) necessitates the continuous evolution of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). First-generation NNRTIs, such as Nevirapine (NVP) and Efavirenz (EFV), are highly effective against wild-type (WT) HIV-1 but are highly susceptible to single-point mutations like K103N and Y181C.

To combat this, researchers have developed novel hybrid scaffolds, notably the 1λ⁶,2,6-thiadiazine-1,1(2H)-dione derivatives. By hybridizing the privileged fragments of DABO (dihydroalkoxybenzyloxopyrimidine) and DAPY (diarylpyrimidine) classes, this scaffold was designed to exploit the tolerant region I of the Non-Nucleoside Inhibitor Binding Pocket (NNIBP)[1]. This guide provides an objective, data-driven comparison of the 1,2,6-thiadiazine-1,1-dione scaffold against standard clinical inhibitors, detailing the structural activity relationships, comparative efficacy, and the self-validating experimental protocols required for accurate benchmarking.

Mechanistic Pathway of Inhibition

NNRTIs do not bind to the active site of the Reverse Transcriptase (RT) enzyme. Instead, they act as allosteric modulators. When a compound like a 1,2,6-thiadiazine-1,1-dione derivative enters the hydrophobic NNIBP—located approximately 10 Å away from the polymerase active site—it forces a conformational hyperextension of the enzyme's "thumb" domain. This structural distortion displaces the catalytic aspartate residues, effectively halting viral DNA polymerization.

G HIV HIV-1 Virion Entry ssRNA Viral ssRNA Release HIV->ssRNA RT Reverse Transcriptase (RT) ssRNA->RT NNIBP Allosteric Binding (NNIBP) RT->NNIBP Target Inhibitor 1λ⁶,2,6-Thiadiazine-1,1(2H)-dione Inhibitor->NNIBP ConformationalChange RT Primer Grip Distortion NNIBP->ConformationalChange Blockade DNA Polymerization Halted ConformationalChange->Blockade

Mechanistic pathway of HIV-1 RT inhibition via allosteric binding at the NNIBP.

Comparative Benchmarking Data

To objectively evaluate the 1,2,6-thiadiazine-1,1-dione scaffold, we benchmark representative compounds (Ba8 and Bb8) against the first-generation standard Nevirapine and the highly potent Efavirenz.

Data Synthesis Context: The IC₅₀ values reflect direct enzymatic inhibition in cell-free assays, while EC₅₀ values reflect antiviral protection in MT-4 cell cultures.

InhibitorClass / GenerationTargetRT IC₅₀ (μM)MT-4 EC₅₀ (μM)Cytotoxicity CC₅₀ (μM)
Compound Bb8 Hybrid Thiadiazine ScaffoldHIV-1 RT1.52> 100> 100
Compound Ba8 Hybrid Thiadiazine ScaffoldHIV-1 RT3.15> 100> 100
Nevirapine (NVP) 1st Gen NNRTIHIV-1 RT~0.270.04 - 0.05> 15
Efavirenz (EFV) 1st/2nd Gen NNRTIHIV-1 RT~0.01 - 0.050.003 - 0.004~ 40
Structural Activity Relationship (SAR) Insights

While the 1,2,6-thiadiazine-1,1-dione derivatives (Ba8, Bb8) display weaker inhibitory activity against WT HIV-1 compared to Efavirenz[1], their value lies in their structural geometry. The sulfonamide-like core of the thiadiazine-1,1-dione acts as a highly polar moiety capable of both donating and accepting protons[2]. This allows the scaffold to form extensive main-chain hydrogen-bonding networks with the amino acid backbone of the NNIBP. Because backbone atoms do not change upon amino acid mutation, compounds leveraging this binding mode possess a higher genetic barrier to resistance, making this scaffold a critical stepping stone for next-generation drug design[2].

Experimental Methodologies

To ensure scientific integrity, benchmarking must be conducted using self-validating systems. The following protocols detail the causality behind each step and the controls required to establish trustworthiness.

Protocol 1: HIV-1 Reverse Transcriptase Inhibitory Assay (ELISA-based)

Causality & Validation: We utilize a colorimetric ELISA measuring bromodeoxyuridine (BrdU) incorporation rather than radiometric assays to eliminate radioactive hazards while maintaining high-throughput sensitivity. A self-validating assay requires the concurrent testing of a known reference standard (e.g., Efavirenz) to normalize inter-assay variability and confirm enzyme viability.

Step-by-Step Workflow:

  • Reagent Preparation: Reconstitute recombinant HIV-1 RT enzyme and poly(A)·oligo(dT)₁₅ template/primer in assay buffer (50 mM Tris-HCl, pH 7.8, 5 mM DTT, 6 mM MgCl₂).

  • Inhibitor Dilution: Prepare serial dilutions of the 1,2,6-thiadiazine-1,1-dione derivatives, Efavirenz (Positive Control), and a DMSO vehicle (Negative Control) in assay buffer.

  • Reaction Initiation: In a 96-well microtiter plate pre-coated with streptavidin, combine the template/primer, BrdU-triphosphate (BrdUTP), the inhibitor, and the RT enzyme.

  • Incubation: Incubate the plate at 37°C for 1 hour to allow for reverse transcription. Logic: This specific timeframe ensures the reaction remains in the linear phase of enzyme kinetics.

  • Detection: Wash the plate to remove unincorporated BrdUTP. Add an anti-BrdU antibody conjugated to peroxidase (POD), followed by a colorimetric substrate (e.g., TMB).

  • Quantification: Stop the reaction with 1M H₂SO₄ and read absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: In Vitro Anti-HIV Assay (MT-4 Cell / MTT Method)

Causality & Validation: MT-4 cells are selected because they are highly permissive to HIV-1 infection and exhibit rapid, pronounced cytopathic effects (CPE), providing a robust viability window[3]. The MTT assay relies on mitochondrial reductase activity, directly correlating colorimetric absorbance with the number of viable cells. Mock-infected cells serve as the 100% viability baseline (CC₅₀ determination), while untreated infected cells establish the 0% protection baseline[4].

Step-by-Step Workflow:

  • Cell Preparation: Harvest MT-4 cells in the exponential growth phase and resuspend at a density of 2.5 × 10⁵ cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Viral Infection: Infect the cell suspension with HIV-1 (e.g., IIIB strain) at a multiplicity of infection (MOI) of 0.01. Logic: A low MOI allows for multiple cycles of viral replication, amplifying the protective effect of the inhibitor.

  • Compound Addition: Transfer 100 μL of the infected cell suspension into 96-well plates containing 100 μL of serially diluted 1,2,6-thiadiazine-1,1-dione compounds. Set up parallel plates with mock-infected cells to assess inherent compound cytotoxicity (CC₅₀).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ humidified atmosphere for 4 to 5 days until severe CPE is observed in the virus-control wells.

  • Viability Readout: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours, carefully remove the supernatant, and dissolve the resulting formazan crystals in 150 μL of acidified isopropanol or DMSO.

  • Data Analysis: Measure absorbance at 540 nm. The EC₅₀ is defined as the concentration required to inhibit virus-induced cell death by 50%, calculated relative to the mock-infected and virus-infected controls[3].

References

  • Design, Synthesis, and Biological Evaluation of Novel 4-Aminopiperidinyl-linked 3,5-Disubstituted-1,2,6-thiadiazine-1,1-dione Derivatives as HIV-1 NNRTIs. National Institutes of Health (NIH) / Chemical Biology & Drug Design.
  • Discovery of Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the Tolerant Region I of NNIBP. ACS Medicinal Chemistry Letters.
  • Inhibition of Human Immunodeficiency Virus by a New Class of Pyridine Oxide Derivatives. National Institutes of Health (NIH) / Antimicrobial Agents and Chemotherapy.
  • Structure- and Privileged Fragment-Based Iterative Optimization: Discovery of 2,4-Disubstituted-6-aminopyrimidines as Novel HIV-1 NNRTIs with Potent Activity.

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.